N-(1-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
N-(1-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is an organic compound with a complex structure that includes a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves the reaction of 1-butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(1-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: shares similarities with other quinoline derivatives such as:
Uniqueness
- The presence of the acetamide group in this compound distinguishes it from other quinoline derivatives, providing unique chemical properties and potential applications in various fields.
Properties
CAS No. |
94717-69-8 |
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Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(1-butyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)acetamide |
InChI |
InChI=1S/C18H28N2O/c1-6-7-10-20-17-11-15(19-14(3)21)8-9-16(17)13(2)12-18(20,4)5/h8-9,11,13H,6-7,10,12H2,1-5H3,(H,19,21) |
InChI Key |
MXSHIKMHIBDZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |
Origin of Product |
United States |
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